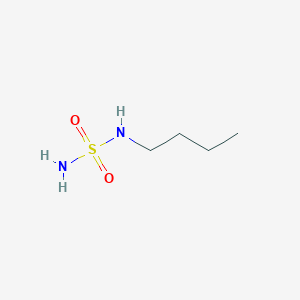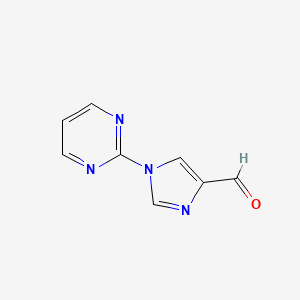
N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea, also known as METU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. In medicine, N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has also been shown to modulate the activity of certain transcription factors, such as nuclear factor-kappa B, which are involved in the regulation of inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In medicine, N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has been shown to reduce inflammation and oxidative stress, and to inhibit the growth and metastasis of cancer cells. In agriculture, N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has been shown to enhance plant growth and yield, and to protect plants from fungal diseases. In material science, N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit corrosion and to improve the mechanical properties of polymers.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has several advantages for lab experiments, such as its low toxicity, high stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and certain organic solvents, and its potential interference with certain assays and techniques.
Orientations Futures
There are several future directions for the study of N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea, including the investigation of its potential applications in other fields, such as energy storage and environmental remediation, the optimization of its synthesis method and purification process, the elucidation of its mechanism of action and molecular targets, and the development of novel derivatives and formulations with improved properties and efficacy.
In conclusion, N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea is a chemical compound that has shown promising results in scientific research for its potential applications in medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential of this compound.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has been used as a plant growth regulator and a fungicide. In material science, N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea has been used as a corrosion inhibitor and a stabilizer for polymers.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-4-2-3-5-9(8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNXNLLCBVCWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366847 | |
| Record name | N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea | |
CAS RN |
52266-56-5 | |
| Record name | N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol](/img/structure/B3060474.png)
![methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate](/img/structure/B3060475.png)

![4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde](/img/structure/B3060478.png)



![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)




